molecular formula C6H9N3 B1429562 2-Methyl-5-(methylamino)pyrazine CAS No. 590423-42-0

2-Methyl-5-(methylamino)pyrazine

Cat. No.: B1429562
CAS No.: 590423-42-0
M. Wt: 123.16 g/mol
InChI Key: PLCVAKVSMLYGCD-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylamino)pyrazine is an organic compound with the molecular formula C6H9N3 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(methylamino)pyrazine can be achieved through several methods. One common approach involves the reaction of 2-aminomalonamide with methylglyoxal to produce 2-methyl-5-hydroxy-4-pyrazinamide. This intermediate is then reacted with phosphorus oxychloride to generate 2-methyl-5-chloro-4-cyanopyrazine. Subsequent hydrogenation and hydrolysis steps yield 2-methyl-4-amide pyrazine, which is finally degraded through Hofmann degradation to obtain 2-methyl-5-aminopyrazine .

Industrial Production Methods

For industrial-scale production, the process involves the use of high-pressure reactors and catalysts such as palladium on carbon. The reaction conditions typically include temperatures around 100°C and pressures of 2.0 MPa. Triethylamine is used as an acid-binding agent, and methanol serves as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylamino)pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazines, amine derivatives, and pyrazine N-oxides .

Scientific Research Applications

2-Methyl-5-(methylamino)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylamino)pyrazine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrazine: Lacks the methylamino group, making it less reactive in certain substitution reactions.

    5-Methylpyrazine: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    2,5-Dimethylpyrazine: Contains two methyl groups, which can influence its electronic properties and reactivity.

Uniqueness

2-Methyl-5-(methylamino)pyrazine is unique due to the presence of both a methyl and a methylamino group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

N,5-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5-3-9-6(7-2)4-8-5/h3-4H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCVAKVSMLYGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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